N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide
Description
“N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide” is a heterocyclic compound featuring a thiazolo[5,4-b]pyridine core linked to a propanamide moiety.
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
N-([1,3]thiazolo[5,4-b]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H9N3OS/c1-2-7(13)12-9-11-6-4-3-5-10-8(6)14-9/h3-5H,2H2,1H3,(H,11,12,13) |
InChI Key |
FUDSLOPVINCYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with commercially available thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the fused heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process is optimized for yield and purity, often involving high-throughput screening and computational chemistry techniques to identify the most efficient synthetic routes .
Chemical Reactions Analysis
Types of Reactions
N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various catalysts. The reaction conditions typically involve specific solvents like ethanol and triethylamine to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit a range of biological activities .
Scientific Research Applications
N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) with high potency, affecting various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
(2R)-3-cyclopentyl-N-(5-methoxy[1,3]thiazolo[5,4-b]pyridin-2-yl)-2-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}propanamide
- Key Features : This compound (PDB Ligand 3IMX) acts as a glucokinase (GK) activator, binding to an allosteric pocket ~20 Å from the active site. The propanamide linker facilitates hydrogen bonding with Arg63 of GK, critical for stabilizing the active conformation .
- Comparison : Unlike the target compound, this analog includes a sulfonyl-piperazine substituent and cyclopentyl group, enhancing solubility and target affinity. The methoxy group on the thiazolo-pyridine core may influence steric interactions .
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide
- Key Features : Shares the thiazolo[5,4-b]pyridine core but replaces the propanamide with a naphthamide group. Such modifications are common in high-throughput screening (HTS) libraries for optimizing pharmacokinetic properties .
- Comparison : The bulkier naphthamide group may reduce membrane permeability compared to the propanamide chain in the target compound .
Substituent Variations in Thiazolo-Pyridine Derivatives
N-[4-(butan-2-yloxy)-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-[[7-(5-methyl-1,2,4-oxadiazol-3-yl)isoquinolin-1-yl]amino}propanamide (Example 12)
- Key Features: Incorporates a butan-2-yloxy substituent on the thiazolo[5,4-c]pyridine core (vs. 5,4-b in the target compound).
- Comparison: The positional isomerism (5,4-c vs.
N-[4-cyclobutoxy-[1,3]thiazolo[5,4-c]pyridin-2-yl]-3-[[7-(5-methyl-1,2,4-oxadiazol-3-yl)isoquinolin-1-yl]amino]propanamide (Example 13)
- Key Features : Cyclobutoxy substituent improves metabolic stability compared to linear alkoxy groups. Demonstrated in NMR and HPLC/MS characterization .
- Comparison : Cyclic ethers like cyclobutoxy may confer higher rigidity than the target compound’s unsubstituted propanamide .
Functional Group Modifications
N-(4-ethoxyphenyl)-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxamide
- Key Features : Replaces the propanamide with a piperazine-carboxamide group. The ethoxyphenyl moiety enhances lipophilicity, likely improving blood-brain barrier penetration .
- Comparison : The piperazine ring introduces basicity, which could alter ionization state and solubility compared to the target compound’s neutral propanamide .
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Key Features: Features a benzothiazole substituent and a sulfanyl linker.
Data Table: Comparative Analysis of Key Compounds
Key Research Findings and Implications
- Positional Isomerism : Thiazolo[5,4-b]pyridine vs. [5,4-c] derivatives exhibit distinct electronic profiles, impacting binding to targets like GK .
- Substituent Effects : Alkoxy groups (e.g., cyclobutoxy) enhance stability, while sulfonyl-piperazine moieties improve solubility and affinity .
- Functional Group Trade-offs : Propanamide vs. carboxamide or sulfonyl groups balance solubility, metabolic stability, and target engagement .
Biological Activity
N-{[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Biological Activity
This compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anti-inflammatory Properties : It has been evaluated for its ability to inhibit inflammatory responses.
- Anticancer Effects : Studies indicate that it may inhibit cancer cell proliferation through specific molecular interactions.
The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. For instance:
- PI3K Inhibition : The compound has demonstrated potent inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell survival and proliferation. The IC₅₀ value for PI3Kα inhibition is reported to be in the nanomolar range (e.g., 3.6 nM) .
- Enzymatic Interactions : It binds effectively to various isoforms of PI3K (α, γ, δ) but shows reduced activity against PI3Kβ .
Structure-Activity Relationships (SAR)
The structural components of this compound significantly influence its biological activity:
Study 1: Anticancer Activity
A study focused on the anticancer potential of thiazolo[5,4-b]pyridine derivatives found that this compound exhibited significant cytotoxic effects against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages. This suggests a potential therapeutic role in treating inflammatory diseases .
Study 3: Antimicrobial Activity
Research indicated that this compound showed effective antimicrobial properties against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
